molecular formula C16H19Cl2N3O3S B2966797 N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide CAS No. 318284-25-2

N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide

Cat. No.: B2966797
CAS No.: 318284-25-2
M. Wt: 404.31
InChI Key: WPTVHVSMDJYDLS-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide is a sulfonamide derivative featuring a central benzenesulfonamide scaffold substituted with a dichlorinated pyrazole moiety and a cyclohexyl group. The pyrazole ring, substituted with chlorine and methyl groups, may enhance lipophilicity and metabolic stability, while the cyclohexyl sulfonamide group could influence binding affinity and solubility. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

N-cyclohexyl-4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3S/c1-21-16(14(17)15(18)19-21)24-12-7-9-13(10-8-12)25(22,23)20-11-5-3-2-4-6-11/h7-11,20H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTVHVSMDJYDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide":

Information on Related Compounds

  • N-cyclohexyl-1-(3,4-dichlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: This compound has the molecular formula C21H22Cl2N4O and a molecular weight of 417.3 g/mol . It is also known as CHEMBL272203, BDBM21263 and PD092138 .
  • 5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-methyl-1H-pyrazole-3-carboxylic acid cyclohexyl-methyl-amide: This compound has the molecular formula C24H24Cl3N3O and a molecular weight of 476.8 g/mol . It is also known as CHEMBL15478 and BDBM50140224 .

Antimicrobial Applications of Pyrazole Derivatives

  • Some pyrazole derivatives have shown antibacterial activity . For instance, one compound showed antibacterial activity against P. aeruginosa with a MIC value of 16 μg/mL .
  • Certain sulfonamide-containing azoles and pyrazole-derived sulfonamide analogs have demonstrated potential as antimicrobial agents . Lipophilicity plays a crucial role in the antimicrobial activities of these analogs .

Antiviral Applications of Pyrazole Derivatives

  • Certain pyrazole nucleosides have reduced the multiplication of HIV-1 in heavily infected cells .
  • 5′-deoxypyrazofurin hybrids have been investigated as antiviral agents against a wide range of viruses .
  • Some pyrazole derivatives have shown efficacy against influenza A and B viruses .
  • Bis-pyrazole derivatives have demonstrated antiviral activity against the tobacco mosaic virus (TMV) .

Other Applications

  • Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate is used for the development of novel AMPK inhibitors for anticancer drugs .

Antioxidant Activity

  • Thiazolidine-4-ones, when modified with substituents such as a cyclohexyl moiety, can exhibit antioxidant activity . Substitution at Position 4 with a 4-hydroxyphenyl substituent significantly increased antioxidant activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS/ID) Core Structure Differences Potential Functional Implications
Target Compound - Benzenesulfonamide with cyclohexyl group
- 3,4-dichloro-1-methylpyrazole substituent
Enhanced lipophilicity; possible enzyme inhibition
BD01291476 (1450595-86-4) - Pyrimidin-4-yl instead of cyclohexyl
- 5-chloro-2-fluoro substitution on pyrazole
Increased polarity; altered target binding
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide (1005563-38-1) - Propanamide chain
- Bromo and methyl groups on pyrazole
Modified pharmacokinetics; potential for varied bioactivity
Cinosulfuron (94593-91-6) - Triazine-linked sulfonamide
- Methoxyethoxy substituents
Herbicidal activity via acetolactate synthase inhibition
Key Observations:

Substituent Effects: The target compound’s 3,4-dichloro-1-methylpyrazole group contrasts with BD01291476’s 5-chloro-2-fluoro-pyrazole, which may reduce steric hindrance and increase electronegativity in the latter .

Functional Group Impact: The sulfonamide group is conserved across all analogs, suggesting a common mechanism of action, such as hydrogen bonding with enzyme active sites . Cinosulfuron’s triazine ring and methoxyethoxy chain confer specificity for plant enzymes, unlike the target compound’s pyrazole-cyclohexyl system, which may target non-plant systems .

Synthetic and Analytical Considerations :

  • Structural elucidation of these compounds relies on tools like SHELXL for refinement and ORTEP for visualizing anisotropic displacement parameters . For example, the cyclohexyl group’s conformation in the target compound could be compared to BD01291476’s pyrimidinyl orientation using these programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide, and what critical reaction conditions must be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the preparation of the pyrazole core via condensation of substituted hydrazines with β-keto esters or diketones. Introduce the dichloro and methyl groups early to ensure regioselectivity .
  • Sulfonamide coupling : React 4-hydroxybenzenesulfonyl chloride with cyclohexylamine under inert conditions (e.g., dry DMF, 0–5°C) to form the sulfonamide intermediate. Use TLC or HPLC to monitor completion .
  • Ether linkage formation : Couple the pyrazole core to the sulfonamide via nucleophilic aromatic substitution (e.g., K₂CO₃/DMF, 80°C) .
    • Key parameters : Control stoichiometry of dichloropyrazole precursors to avoid over-halogenation. Optimize reaction time to minimize by-products (e.g., diaryl ethers) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical workflow :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring anisotropic displacement parameters are well-defined .
  • Spectroscopy : Validate via 1H^1H/13C^{13}C NMR (e.g., pyrazole C=O at ~160 ppm, sulfonamide S=O at ~1250 cm⁻¹ in IR) .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ≈ 463.2 g/mol) using high-resolution ESI-MS .
    • Purity assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold) .

Advanced Research Questions

Q. What strategies address low yields in the sulfonamide coupling step during synthesis?

  • Problem-solving :

  • Activation of hydroxyl groups : Use Mitsunobu conditions (DIAD, PPh₃) for sterically hindered coupling .
  • Catalytic systems : Test Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for aryl ether formation .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
    • Data-driven optimization : Design a response surface methodology (RSM) experiment varying temperature, catalyst loading, and solvent ratios .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Root-cause analysis :

  • Purity verification : Re-test batches with discrepancies using HPLC-MS to rule out impurity interference (e.g., residual dichloro isomers) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing cyclohexyl with adamantyl) to identify pharmacophore specificity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to sulfonamide conformation .
    • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize environmental variability .

Q. What crystallographic challenges arise in resolving the compound’s hydrogen-bonding network, and how are they mitigated?

  • Technical hurdles :

  • Disorder in cyclohexyl groups : Use SHELXL’s PART instruction to model disordered atoms and refine occupancy ratios .
  • Weak diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve sulfonamide S=O···H-N interactions .
    • Validation : Cross-check hydrogen-bond distances (e.g., O···N ≈ 2.8–3.0 Å) against Cambridge Structural Database (CSD) trends .

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